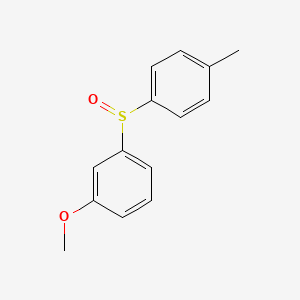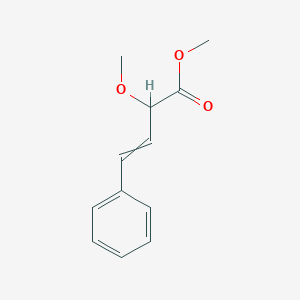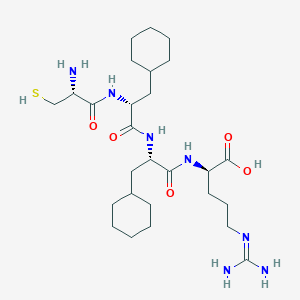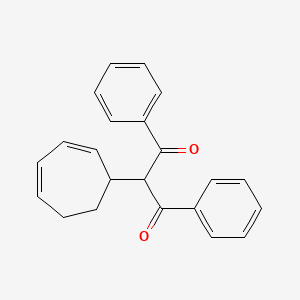![molecular formula C16H16N4OS B14191149 N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-01-4](/img/structure/B14191149.png)
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core substituted with a morpholin-4-yl group and a phenyl group, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of commercially available starting materials and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as condensation reactions, chlorination, and nucleophilic substitution . The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine compounds .
科学的研究の応用
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for tuberculosis treatment . The inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core and show diverse pharmacological properties.
Indole derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
917909-01-4 |
|---|---|
分子式 |
C16H16N4OS |
分子量 |
312.4 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4OS/c1-2-4-14(20-6-8-21-9-7-20)13(3-1)19-15-12-5-10-22-16(12)18-11-17-15/h1-5,10-11H,6-9H2,(H,17,18,19) |
InChIキー |
XKHXAPHXJVRGIO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)



![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)



![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)


